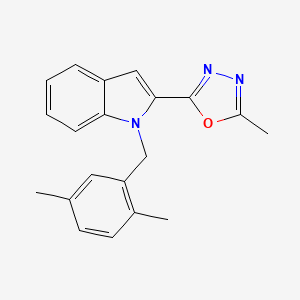

![molecular formula C17H16BrN3O4 B2530721 4-{3-[(5-溴嘧啶-2-基)氧代]吡咯烷-1-羰基}苯甲酸甲酯 CAS No. 2097898-18-3](/img/structure/B2530721.png)

4-{3-[(5-溴嘧啶-2-基)氧代]吡咯烷-1-羰基}苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

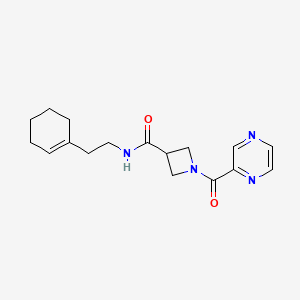

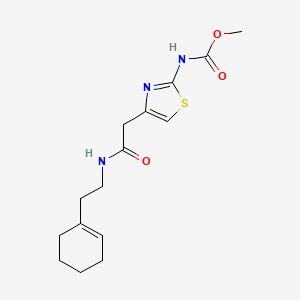

The compound "Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate" is a chemically synthesized molecule that appears to be related to a class of compounds that are often used in the development of pharmaceuticals and materials with specific chemical properties. The structure suggests the presence of a pyrrolidine ring, a bromopyrimidinyl moiety, and a benzoate ester group, which could contribute to a variety of biological activities or chemical reactivities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that may include cyclization, substitution, and condensation reactions. For instance, the synthesis of pyrrolidine derivatives can be achieved through 1,3-dipolar cycloaddition reactions, as seen in the preparation of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . Similarly, the synthesis of isoxazole scaffolds from pyridine derivatives, as described in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, involves domino reactions starting from nitrile oxides . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate bromopyrimidinyl and benzoate functionalities.

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques like single-crystal X-ray diffraction, which can reveal the stereochemistry and confirm the molecular conformation . The presence of a bromopyrimidinyl group in the target compound suggests potential for interactions such as hydrogen bonding, which could influence the compound's crystal packing and stability.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For example, cyclopalladated compounds of methyl (E)-4-(benzylideneamino)benzoate can undergo splitting reactions with pyridine, leading to the formation of dinuclear compounds with acetato and chlorido bridge ligands . The bromopyrimidinyl group in the target compound may also participate in substitution reactions, potentially leading to the formation of new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. For instance, the acid dissociation constants of pyrrolidine derivatives can be determined to understand their behavior in different pH environments . The presence of a bromopyrimidinyl group in the target compound could affect its reactivity, solubility, and interaction with biological targets. The benzoate ester group may also influence the compound's volatility and hydrophobicity.

科学研究应用

合成与方法学进展

类似物与衍生物的合成:出于各种科学目的,人们已经合成了与嘧啶衍生物相关的化合物,包括开发抗菌剂和探索其生物活性。例如,已经探索了氨基吡啶的亲电取代和 C-苄基化以合成甲氧苄啶(一种抗菌剂)的类似物,这表明了一条创造新治疗剂的途径 (Rauckman & Roth, 1980).

化学反应与催化:对吡啶和嘧啶衍生物的研究通常涉及探索新颖的合成路线和催化方法。例如,吡啶衍生物在选择性氧化反应中的催化活性证明了这些化合物在有机合成和开发新化学方法中的效用 (Zhang et al., 2012).

生物学和药理学应用

抗病毒和抗肿瘤活性:某些嘧啶衍生物表现出显着的生物活性,包括抗病毒和抗肿瘤作用。例如,2,4-二氨基-5-取代嘧啶衍生物已显示出对逆转录病毒的显着抑制活性,突出了它们作为抗逆转录病毒药物的潜力 (Hocková et al., 2003).

生物途径的抑制:吡咯并[2,3-d]嘧啶衍生物作为嘌呤生物合成抑制剂的合成和评估为了解对特定转运蛋白和受体具有选择性的抗叶酸药物的开发提供了见解。由于叶酸受体和质子偶联叶酸转运蛋白的选择性转运,此类化合物已显示出有希望的抗肿瘤活性 (Wang et al., 2010).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

methyl 4-[3-(5-bromopyrimidin-2-yl)oxypyrrolidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O4/c1-24-16(23)12-4-2-11(3-5-12)15(22)21-7-6-14(10-21)25-17-19-8-13(18)9-20-17/h2-5,8-9,14H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAXYWOKBQGCSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

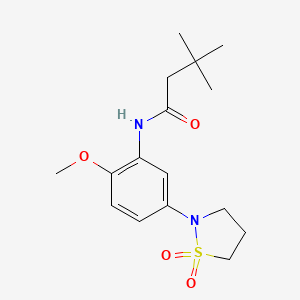

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)

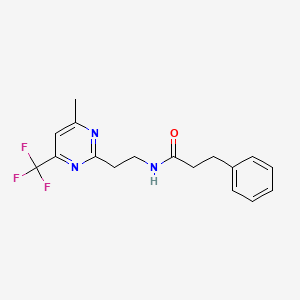

![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)

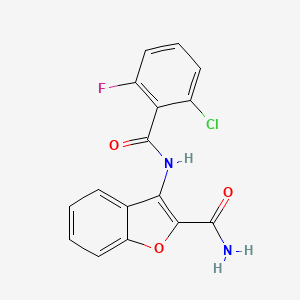

![[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B2530654.png)

![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)

![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)